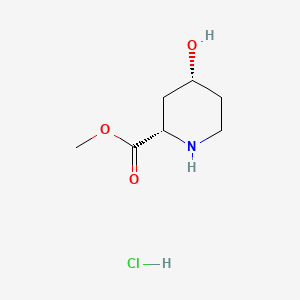![molecular formula C9H8N2 B575253 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile CAS No. 173477-81-1](/img/structure/B575253.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is a key intermediate of cefpirome .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . A new practical and efficient route was developed for its synthesis . The synthesis also involves the use of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied using X-ray structural analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine include a molecular weight of 119.1638 . More detailed properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Antimicrobial Applications : It's primarily used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. Its significance in antimicrobial and bactericidal applications has also been noted (Fu Chun, 2007).
Synthesis of Plant Protection Agents : This compound is employed in synthesizing plant protection agents, indicating its utility in agricultural chemistry (Fu Chun, 2007).
Material for Synthetic Resin and Antioxidants : It is used in the synthesis of synthetic resin, antioxidants, and plastics, demonstrating its versatility in material science (Fu Chun, 2007).
Crystal Structure Analysis : Studies on crystal structure determination of its derivatives have been conducted, which is crucial for understanding its chemical behavior and potential applications in materials science (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition : Some derivatives have been developed as inhibitor films for steel alloy corrosion, showcasing their practical applications in industrial material protection (H. A. Abd El‐Lateef et al., 2022).
Anticancer Properties : Certain derivatives of this compound have shown promising anticancer properties, indicating its potential in medicinal chemistry and drug development (M. El-Hashash et al., 2019).
Synthetic Methods and Applications : Various synthetic methods have been explored for producing this compound, highlighting its importance in organic synthesis and potential in various fields (Chen Li-gong, 2004).
Optical and Electronic Properties : Studies on the optical and junction characteristics of its derivatives have been conducted, suggesting its applications in electronic materials and devices (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZRSMTUGYEEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

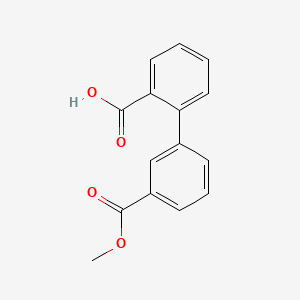
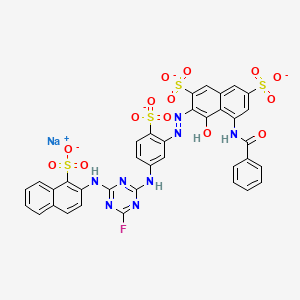
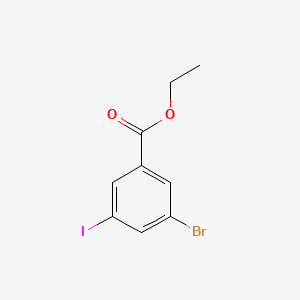
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)



![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
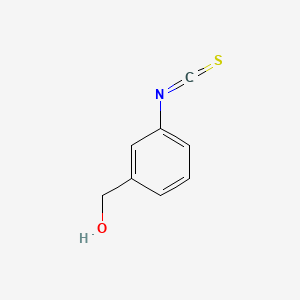
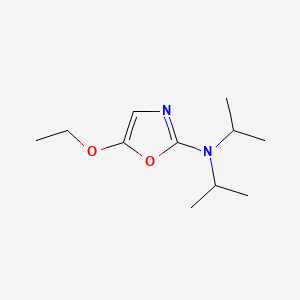
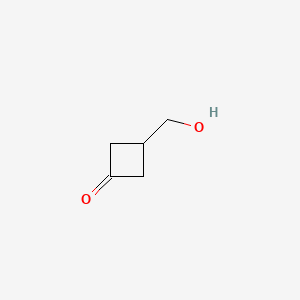
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
